2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one typically involves the formation of the triazole ring followed by its attachment to the cyclohepta-2,4,6-trien-1-one moiety. One common method for synthesizing triazole derivatives is the Einhorn–Brunner reaction or the Pellizzari reaction . These reactions involve the use of hydrazines and carboxylic acids or their derivatives under specific conditions to form the triazole ring.
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors in biological systems . This interaction can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
3-Amino-5-nitro-1,2,4-triazole: Known for its stability and reactivity in various chemical reactions.
4,4′-(1H-1,2,4-Triazol-1-yl)methylenebis(benzoic acid): Used in coordination polymers with unique structural and functional properties.
Uniqueness
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one is unique due to its combination of the triazole ring with the cyclohepta-2,4,6-trien-1-one moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
647841-45-0 |
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Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
2-(1,2,4-triazol-4-ylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H8N4O/c14-9-5-3-1-2-4-8(9)12-13-6-10-11-7-13/h1-7H,(H,12,14) |
InChI Key |
SQODLLQTRXENCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)NN2C=NN=C2 |
Origin of Product |
United States |
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